molecular formula C17H8Cl4N2O3S B3879533 (5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-1-(2,4-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-1-(2,4-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B3879533
M. Wt: 462.1 g/mol
InChI Key: OSOUDZJOGKOIDZ-ONNFQVAWSA-N
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Description

The compound “(5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-1-(2,4-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione” is a synthetic organic molecule characterized by its unique structure, which includes multiple chlorinated aromatic rings, a hydroxy group, and a diazinane-4,6-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the chlorinated aromatic precursors. These precursors are then subjected to a series of reactions, including condensation, cyclization, and thiolation, to form the final product. Common reagents used in these reactions include chlorinating agents, bases, and thiolating agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be optimized for yield, purity, and cost-effectiveness. Key considerations would include the availability of starting materials, the efficiency of the reaction steps, and the ease of purification of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The chlorinated aromatic rings can be reduced to form less chlorinated or dechlorinated products.

    Substitution: The chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to substitute the chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the chlorine atoms could yield a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be studied to understand its potential as a drug candidate.

    Medicine: It may have therapeutic potential for treating diseases, depending on its biological activity.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it has biological activity, it may interact with enzymes or receptors in the body, modulating their activity and leading to therapeutic effects. The pathways involved would depend on the specific targets and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-1-(2,4-dichlorophenyl)-2-thioxo-1,3-diazinane-4,6-dione
  • (5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-1-(2,4-dichlorophenyl)-2-oxo-1,3-diazinane-4,6-dione

Uniqueness

The uniqueness of the compound lies in its specific substitution pattern and the presence of the sulfanylidene group. This structural feature may impart unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-1-(2,4-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8Cl4N2O3S/c18-8-1-2-13(11(20)5-8)23-16(26)10(15(25)22-17(23)27)4-7-3-9(19)6-12(21)14(7)24/h1-6,24H,(H,22,25,27)/b10-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOUDZJOGKOIDZ-ONNFQVAWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N2C(=O)C(=CC3=C(C(=CC(=C3)Cl)Cl)O)C(=O)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)N2C(=O)/C(=C/C3=C(C(=CC(=C3)Cl)Cl)O)/C(=O)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8Cl4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-1-(2,4-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 2
(5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-1-(2,4-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 3
Reactant of Route 3
(5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-1-(2,4-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 4
Reactant of Route 4
(5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-1-(2,4-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 5
(5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-1-(2,4-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 6
(5E)-5-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-1-(2,4-dichlorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

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